Methyl 3-amino-3-(2-ethoxyphenyl)propanoate hydrochloride
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Overview
Description
Methyl 3-amino-3-(2-ethoxyphenyl)propanoate hydrochloride is a chemical compound with the molecular formula C12H18ClNO3. It is a hydrochloride salt form of methyl 3-amino-3-(2-ethoxyphenyl)propanoate, which is known for its applications in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-3-(2-ethoxyphenyl)propanoate hydrochloride typically involves the reaction of 2-ethoxybenzaldehyde with nitromethane to form 2-ethoxy-β-nitrostyrene. This intermediate is then reduced to 2-ethoxyphenylacetaldehyde, which undergoes a Mannich reaction with formaldehyde and methylamine to yield methyl 3-amino-3-(2-ethoxyphenyl)propanoate. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-3-(2-ethoxyphenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines.
Scientific Research Applications
Methyl 3-amino-3-(2-ethoxyphenyl)propanoate hydrochloride is used in several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of methyl 3-amino-3-(2-ethoxyphenyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include modulation of enzyme activity or alteration of receptor binding .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride
- Methyl 3-amino-3-(4-methoxyphenyl)propanoate hydrochloride
- Methyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride
Uniqueness
Methyl 3-amino-3-(2-ethoxyphenyl)propanoate hydrochloride is unique due to the presence of the ethoxy group, which can influence its reactivity and interaction with biological targets. This structural feature can lead to different pharmacological properties and applications compared to its analogs .
Properties
IUPAC Name |
methyl 3-amino-3-(2-ethoxyphenyl)propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3.ClH/c1-3-16-11-7-5-4-6-9(11)10(13)8-12(14)15-2;/h4-7,10H,3,8,13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBZOHYJGNLMEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(CC(=O)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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